molecular formula C15H20BNO2 B1360916 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 596819-10-2

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B1360916
M. Wt: 257.14 g/mol
InChI Key: KMLZZUZKSQWHKC-UHFFFAOYSA-N
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Description

“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the empirical formula C11H18BNO2 . It is also known as 1-Methyl-2-pyrroleboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also connected to a pyrrole ring, which is further substituted with a methyl group .


Chemical Reactions Analysis

As mentioned earlier, boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 44-49°C . Its molecular weight is 207.08 g/mol .

Scientific Research Applications

Summary of the Application

“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the synthesis of an electron-rich fused indoloindole-based poly (indoloindole-selenophene vinylene selenophene) which is used as a donor in organic solar cells (OSCs). The solubility of this polymer has a significant effect on the performance of the device, as it affects the morphology and orientation of the photo-active layer, which in turn significantly affects charge transport in the device .

Methods of Application or Experimental Procedures

The polymer was synthesized by the Suzuki coupling reaction using palladium catalysts. The product was continuously purified using a specific solvent in a Soxhlet extractor to obtain a pure polymer with a high concentration .

Results or Outcomes

The solubility of the polymer was found to be best when tetrahydrofuran (THF), a solvent with high vapor pressure and appropriate solubility parameters, was used in the Soxhlet extraction process. The performance of the device based on this polymer from THF-Soxhlet extraction was enhanced through additive optimization .

2. Organic Synthesis

Summary of the Application

“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds. This compound is particularly useful in the synthesis of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reactions .

Methods of Application or Experimental Procedures

The compound is typically used in a reaction with a suitable organic halide in the presence of a base and a palladium catalyst. The resulting boronic ester can then be used in further reactions, such as the Suzuki-Miyaura cross-coupling .

Results or Outcomes

The use of “1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” in organic synthesis allows for the creation of a wide range of complex organic compounds. The exact outcomes depend on the specific reactions being carried out .

3. Material Science

Summary of the Application

“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the field of material science. It is used in the synthesis of materials used in the hole transport layer (HTL) of certain devices .

Methods of Application or Experimental Procedures

The compound is synthesized via published literature procedures and is used in the creation of the hole transport layer (HTL). The exact methods of application or experimental procedures would depend on the specific device being manufactured .

Results or Outcomes

The use of “1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” in material science allows for the creation of specific materials used in the manufacturing of devices. The exact outcomes depend on the specific reactions being carried out .

Safety And Hazards

The compound is classified as a non-combustible solid . It should be stored at a temperature of -20°C . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-11-8-6-7-9-12(11)17(13)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLZZUZKSQWHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647807
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS RN

596819-10-2
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CRK Jayasundara, D Sabasovs, RJ Staples… - …, 2018 - ACS Publications
A cobalt di-tert-butoxide complex bearing N-heterocyclic carbene (NHC) ligands has been synthesized and characterized. This complex is effective at catalyzing the selective …
Number of citations: 40 pubs.acs.org
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com
Y Pang - 2020 - eprints.lib.hokudai.ac.jp
Mechanochemistry has been applied to an iridium (I)-catalyzed CH borylation for the first time. Using either no or only a catalytic amount of a liquid, the mechanochemical CH borylation …
Number of citations: 5 eprints.lib.hokudai.ac.jp
KJ Bitting - 2018 - search.proquest.com
Carbon–hydrogen bond functionalization is a highly desirable transformation as C–H bonds are plentiful in feedstock chemicals and the direct introduction of valuable functional groups …
Number of citations: 2 search.proquest.com
C Romero-Nieto
Number of citations: 0

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